molecular formula C15H16O2 B8491978 (2-(Benzyloxy)-3-methylphenyl)methanol

(2-(Benzyloxy)-3-methylphenyl)methanol

Cat. No. B8491978
M. Wt: 228.29 g/mol
InChI Key: UIMBAKMUWRCYPM-UHFFFAOYSA-N
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Patent
US09193707B2

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed methyl 2-(benzyloxy)-3-methylbenzoate (40 g, 156.07 mmol, 1.00 equiv) and tetrahydrofuran (300 mL). This was followed by the addition of LiBH4 (15.6 g, 5.00 equiv) in several batches with stirring. The resulting solution was stirred overnight at 60° C. The reaction was then quenched by the addition of 1.5 L of water/ice. The resulting solution was extracted with 2×800 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×1000 mL of H2O. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 30 g (84%) of [2-(benzyloxy)-3-methylphenyl]methanol as light brown oil. 1H NMR (300 MHz, DMSO-d6) δ 2.21 (s, 3H), 4.55-4.57 (m, 2H), 4.83 (s, 2H), 5.05-5.09 (m, 1H), 7.02-7.51 (m, 8H).
Name
methyl 2-(benzyloxy)-3-methylbenzoate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:10]=1[C:11](OC)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[BH4-]>O1CCCC1>[CH2:1]([O:8][C:9]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:10]=1[CH2:11][OH:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(benzyloxy)-3-methylbenzoate
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC=C1C
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at 60° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 1.5 L of water/ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×800 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 2×1000 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 30 g (84%) of [2-(benzyloxy)-3-methylphenyl]methanol as light brown oil

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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